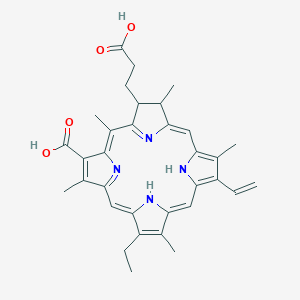![molecular formula C10H7N3 B13877486 Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
Imidazo[2,1-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the this compound ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups such as halides or amines.
Scientific Research Applications
Imidazo[2,1-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-a]isoquinolines: These compounds share a similar fused ring system and have comparable biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system and are known for their bioactive properties.
Imidazo[1,2-a]pyrazines: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
Imidazo[2,1-a]phthalazine is unique due to its specific ring fusion and the potential for diverse functionalization at various positions. This structural diversity allows for the development of a wide range of derivatives with distinct biological activities and applications.
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
imidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)7-12-13-6-5-11-10(9)13/h1-7H |
InChI Key |
AITJQLFTXNAQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)



![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)








